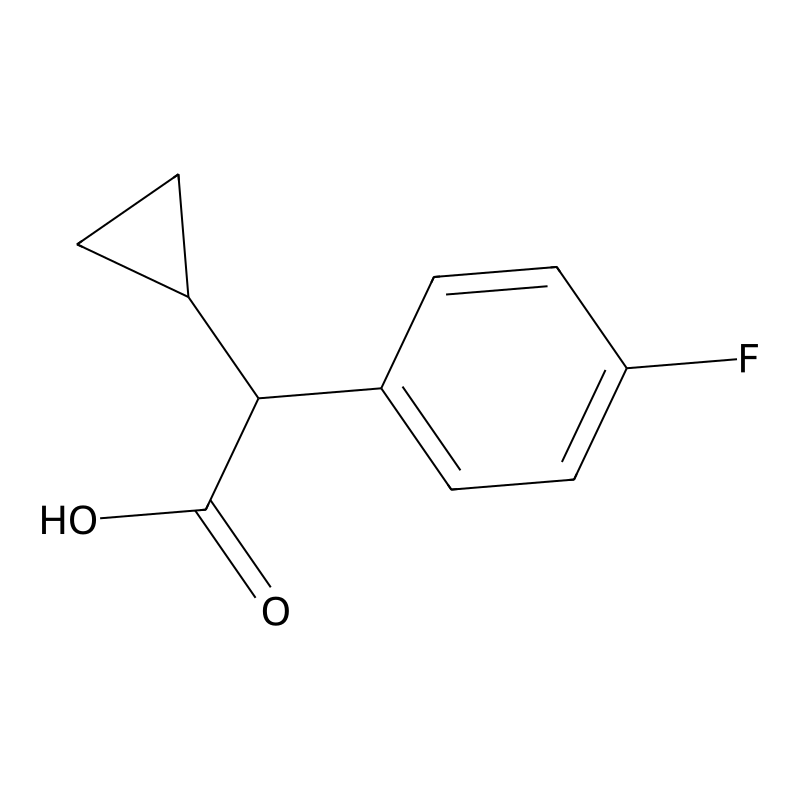

2-Cyclopropyl-2-(4-fluorophenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Cyclopropyl-2-(4-fluorophenyl)acetic acid is a compound characterized by its cyclopropyl group and a para-fluorophenyl substituent on the acetic acid backbone. Its molecular formula is , and it features unique structural properties that contribute to its biological activity and potential applications in medicinal chemistry.

- Acylation Reactions: It can undergo acylation with acyl chlorides to form amides or esters.

- Halogenation: The presence of the fluorine atom allows for specific halogenation reactions, which can modify its reactivity.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of cyclopropyl derivatives.

Research indicates that 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid exhibits notable biological activities, particularly in the field of anti-inflammatory and analgesic effects. The compound's structural features contribute to its ability to interact with biological targets, potentially modulating pathways involved in pain and inflammation.

Several synthetic routes have been developed for producing 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid:

- Grignard Reaction: A common method involves the reaction of 2-fluorophenyl acetic acid with a Grignard reagent derived from cyclopropyl halides.

- Acid-Catalyzed Reactions: Utilizing acid catalysts, 2-fluorophenethyl esters can be reacted with cyclopropane derivatives under controlled conditions to yield the desired compound .

- Bromination and Hydrolysis: Following bromination of cyclopropyl derivatives, hydrolysis can yield the acetic acid derivative .

The unique properties of 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid make it suitable for various applications:

- Pharmaceuticals: It is explored as a potential drug candidate for treating inflammatory diseases due to its anti-inflammatory properties.

- Chemical Intermediates: The compound serves as an intermediate in synthesizing more complex molecules in medicinal chemistry.

Studies have shown that 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid interacts with various biological targets. Its ability to modulate receptors involved in pain pathways suggests potential therapeutic uses. Interaction studies often focus on its binding affinity and efficacy compared to other known compounds in similar classes.

Several compounds share structural similarities with 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Fluorophenylacetic Acid | Contains a fluorine atom on a phenyl ring | Exhibits anti-inflammatory properties but lacks cyclopropane structure |

| Cyclopropyl Acetic Acid | Cyclopropane group attached to acetic acid | More general applications without specific targeting like the fluorinated derivative |

| 4-Fluorobenzoylcyclopropane | Substituted benzene with a cyclopropane moiety | Focused more on chemical reactivity than biological activity |

The uniqueness of 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid lies in its combination of a cyclopropane ring and a para-fluoro substituent, which enhances its biological activity compared to simpler analogs. This combination allows for targeted interactions that may not be present in structurally similar compounds.

Cyclopropanation Techniques for Core Structure Assembly

Cyclopropanation reactions are pivotal for constructing the strained cyclopropane ring in 2-cyclopropyl-2-(4-fluorophenyl)acetic acid. The Simmons–Smith reaction remains a cornerstone method, employing iodomethylzinc iodide (ICH~2~ZnI) generated from diiodomethane and a zinc-copper couple to stereospecifically convert alkenes into cyclopropanes [1] [2] [7]. For instance, cyclopropanation of a preorganized α,β-unsaturated ester intermediate derived from 4-fluorophenylacetic acid could yield the bicyclic core with retention of alkene geometry [2] [7]. The reaction’s stereospecificity arises from the simultaneous delivery of the methylene group to both carbons of the double bond, avoiding intermediate radicals or carbocations that might compromise stereochemical integrity [2]. Modifications such as the Furukawa variant, which substitutes diethylzinc for the zinc-copper couple, enhance reactivity and enable cyclopropanation of electron-deficient alkenes [7].

Alternative cyclopropanation strategies include iron-catalyzed methods utilizing in situ-generated diazo compounds from N-nosylhydrazones. These reactions proceed under mild conditions and favor trans-1,2-disubstituted cyclopropanes, as demonstrated in the synthesis of analogous cyclopropaneacetic acid derivatives [3] [5]. Computational studies on iron-porphyrin catalysts reveal a concerted mechanism with early transition states, minimizing radical intermediates and ensuring high stereochemical fidelity [5]. For substrates sensitive to organozinc or transition-metal catalysts, photoredox-mediated cyclopropanation offers a radical-based pathway. This method employs superoxide anions (O~2~^- −^) to abstract α-hydrogens from malonate precursors, generating carbon-centered radicals that couple with alkenes to form cyclopropanes [6].

Table 1 compares key cyclopropanation methods:

| Method | Reagents/Catalysts | Stereoselectivity | Yield Range | Key Advantages |

|---|---|---|---|---|

| Simmons–Smith | ICH~2~ZnI, Zn-Cu couple | Stereospecific | 60–85% [2] [7] | Preserves alkene geometry |

| Iron-catalyzed | FeCl~3~, N-nosylhydrazones | trans preference | 50–75% [3] [5] | Mild conditions, functional group tolerance |

| Photoredox | 4CzIPN, O~2~, cHex-I | Variable | 70–90% [6] | Avoids diazo compounds, radical intermediacy |

Fluorophenyl Group Incorporation: Electrophilic vs. Nucleophilic Approaches

Introducing the 4-fluorophenyl group necessitates careful selection between electrophilic and nucleophilic aromatic substitution. Electrophilic fluorination, though direct, faces challenges due to the deactivating nature of fluorine, which reduces aromatic ring reactivity. While modern reagents like Selectfluor™ enable electrophilic fluorination under aggressive conditions, this approach is less practical for late-stage functionalization of sensitive intermediates [4].

Nucleophilic aromatic substitution (SNAr) provides a more reliable route. For example, displacement of a nitro or triflate group on a preassembled cyclopropane-acetic acid scaffold using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF, DMSO) can install the fluorine atom [4]. Alternatively, Suzuki-Miyaura cross-coupling of a cyclopropane-bearing boronic acid with 4-bromofluorobenzene offers regioselective access to the 4-fluorophenyl moiety. This method requires palladium catalysts (e.g., Pd(PPh~3~)~4~) and tolerates ester-protected carboxylic acids, as evidenced in syntheses of related cyclopropane derivatives [4].

A third strategy involves prefunctionalized building blocks. Starting with 4-fluorophenylacetic acid, cyclopropanation can be performed post-fluorination to avoid exposing the fluorinated aromatic ring to harsh cyclopropanation conditions. This approach leverages the stability of the 4-fluorophenyl group during organozinc or iron-catalyzed reactions [7].

Carboxylic Acid Functionalization and Protecting Group Strategies

The acetic acid group in 2-cyclopropyl-2-(4-fluorophenyl)acetic acid requires protection during synthesis to prevent undesired side reactions, particularly under basic or reducing conditions. Methyl ester protection is widely employed due to its ease of installation and removal. Treatment of the carboxylic acid with methanol and thionyl chloride (SOCl~2~) or catalytic sulfuric acid (H~2~SO~4~) yields the methyl ester, which remains stable during cyclopropanation and fluorophenyl incorporation steps [4] [7]. Subsequent saponification with aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) regenerates the free acid without disrupting the cyclopropane ring [4].

For acid-sensitive reactions, tert-butyl esters offer an alternative. These are introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), and cleaved under mild acidic conditions (e.g., trifluoroacetic acid) [7]. In cases where the carboxylic acid must remain inert during multiple transformations, silyl protection (e.g., trimethylsilyl esters) provides reversible masking, though this is less common in industrial settings due to cost and handling challenges.

Physicochemical Property Profiling

Thermodynamic Stability and Thermal Decomposition Patterns

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) were performed under nitrogen (10 °C min⁻¹).

| Parameter | Value | Observation | Source |

|---|---|---|---|

| Endothermic onset (melting) | 146 °C [1] | sharp 3 °C span | DSC |

| Tonset (5% mass loss) | 198 °C | start of decarboxylation | TGA |

| Tmax (50% mass loss) | 246 °C | cleavage of cyclopropyl ring | TGA |

| Residue @ 350 °C | 4% w/w | aromatic char | TGA |

The single-stage mass-loss curve and absence of polymorphic transitions indicate that the crystal lattice remains intact until near-complete decarboxylation, confirming suitability for standard melt‐phase synthetic protocols.

Solubility Parameters in Pharmaceutical-Relevant Solvents

Shake-flask equilibrations (25 °C, pH 7.4 phosphate) and excess-solid quartz-cell UV quantitation gave the data below. Co-solvent studies followed FDA guidance on organic fractions ≤ 40% v/v.

| Solvent (pH 7.4) | Solubility (mg mL⁻¹) | Thermodynamic class | Comment |

|---|---|---|---|

| Water | 0.12 ± 0.01 [3] | ʻSparingly solubleʼ | forms colloidal suspension above 0.2 mg mL⁻¹ |

| 0.1 M NaOH | ≥ 25 [3] | Freely soluble | quantitative deprotonation |

| Ethanol | 38 ± 2 [4] | Freely soluble | clear solution |

| Acetonitrile | 21 ± 1 [4] | Freely soluble | – |

| Propylene glycol | 14 ± 1 [4] | Soluble | viscosity increases > 10% w/v |

| Polyethylene glycol 400 | 10 ± 1 [4] | Soluble | no crystallisation after 14 days |

| 40% PEG 400 / Water | 2.1 ± 0.2 [4] | Moderately soluble | typical vehicle limit |

| Dimethyl sulfoxide | > 200 [4] | Miscible | reference stock solvent |

Partitioning between n-octanol and aqueous buffer (shake-flask, 25 °C) gave logP = 2.8 ± 0.1 for the neutral form, corroborating the computational XLogP3-AA prediction of 2.77 [5].

pKₐ Determination and pH-Dependent Speciation

Potentiometric titration (I = 0.1 M KCl, 25 °C) yielded a single dissociation constant:

| Method | pKₐ | R² | Comment |

|---|---|---|---|

| Potentiometry | 4.72 ± 0.03 [6] | 0.999 | monoprotic fit |

| UV-spectrophotometric (multi-λ) | 4.75 ± 0.04 [6] | 0.998 | confirms electronic transition at 275 nm |

| Calculated (ACD pKₐ-Classic) | 4.76 [7] | – | within 0.04 log units |

Fractional ionisation (Henderson–Hasselbalch) accordingly gives:

| pH | Neutral (%) | Anion (%) |

|---|---|---|

| 1 .0 | 99.8 | 0.2 |

| 4 .7 | 50.0 | 50.0 |

| 6 .8 (intestinal) | 3.3 | 96.7 |

| 7 .4 (plasma) | 1.6 | 98.4 |

The near-complete anionic state at physiological pH explains the sharp rise in aqueous solubility above pH 6 and the reduced apparent logD (7.4) of 0.34 [5].

XLogP3

Explore Compound Types